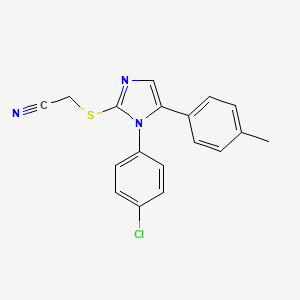
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, other names it might be known by, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions required for each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
Electrochemical and Optical Properties
A study by Soylemez et al. (2015) explored the electrochemical copolymerization of a similar imidazole derivative with 3,4-ethylenedioxythiophene. This process was carried out in an acetonitrile solution, revealing that the combination of these compounds leads to materials with lower oxidation potential, lower bandgap, and higher optical contrast, suggesting potential applications in electrochromic devices and materials science (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Synthesis of Ester Compounds
Nowrouzi et al. (2010) described a method for the synthesis of carboxylic acid alkyl esters, phenolic esters, and thioesters using a reagent system involving imidazole in acetonitrile. This method yielded the products in excellent efficiency, indicating the utility of imidazole derivatives in organic synthesis and pharmaceuticals (Nowrouzi, Mehranpour, & Rad, 2010).
Metal-Based Chemotherapy Research
Research by Navarro et al. (2000) focused on the synthesis of complexes with imidazole derivatives for potential applications in metal-based chemotherapy against tropical diseases. This study highlighted the importance of these compounds in developing novel therapeutic agents (Navarro et al., 2000).
Photochemical Applications
A study by Suzuki et al. (1976) investigated the photochemical decarboxylation of thiazoline-carboxylic acid in acetonitrile, leading to the formation of corresponding thiazole and nitrile compounds. This research provides insights into the photochemical behavior of similar imidazole derivatives, which could be relevant in photodynamic therapy or material science (Suzuki et al., 1976).
Synthesis of Heteroarylmethylphosphonates
Drescher et al. (1991) developed a method for synthesizing heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates using imidazole derivatives. This methodology is significant in the field of medicinal chemistry and drug design (Drescher, Öhler, & Zbiral, 1991).
安全和危害
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions or applications for the compound.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could try contacting researchers who work in this area. They may be able to provide you with more specific information or point you in the direction of relevant resources.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3S/c1-13-2-4-14(5-3-13)17-12-21-18(23-11-10-20)22(17)16-8-6-15(19)7-9-16/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTZFJNTACEETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

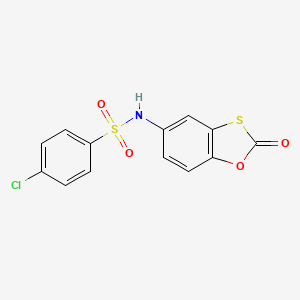
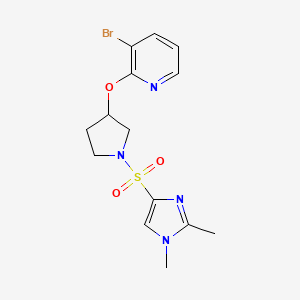
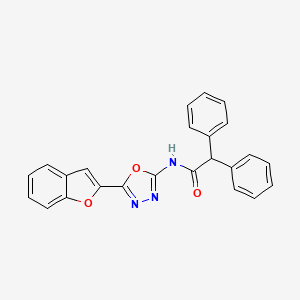

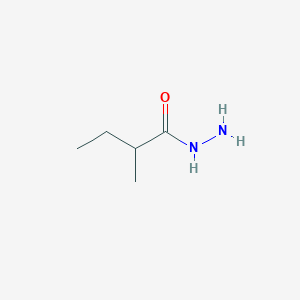
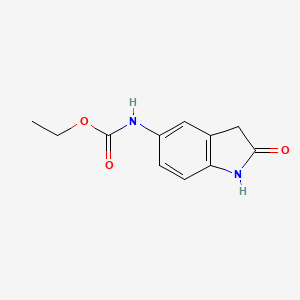
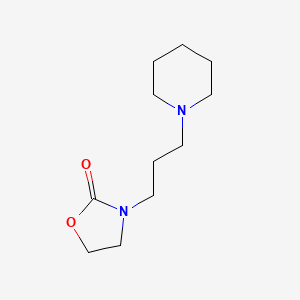
![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
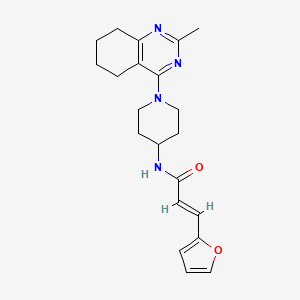
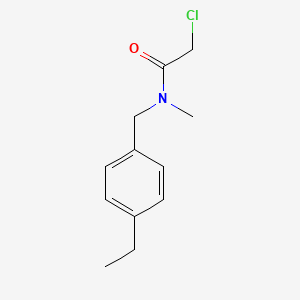
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)
![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)
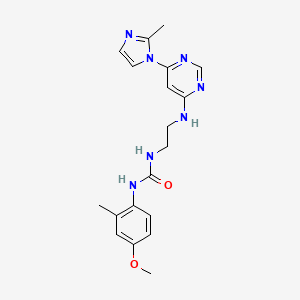
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)